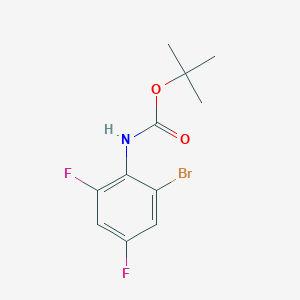
tert-Butyl N-(2-bromo-4,6-difluoro-phenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(2-bromo-4,6-difluoro-phenyl)carbamate is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the aniline ring, along with bromine and fluorine substituents on the aromatic ring. The tert-butoxycarbonyl group is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(2-bromo-4,6-difluoro-phenyl)carbamate typically involves the protection of the amine group of 2-bromo-4,6-difluoroaniline with a tert-butoxycarbonyl group. This can be achieved by reacting 2-bromo-4,6-difluoroaniline with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl N-(2-bromo-4,6-difluoro-phenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid in organic solvents
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or organometallic reagents. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Deprotection Reactions: Reagents such as trifluoroacetic acid, hydrochloric acid, or oxalyl chloride in methanol can be used for deprotection
Major Products Formed
Substitution Reactions: The major products formed are the substituted aniline derivatives, where the bromine atom is replaced by the nucleophile.
Deprotection Reactions: The major product formed is the free amine, 2-bromo-4,6-difluoroaniline, after the removal of the tert-butoxycarbonyl group.
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-(2-bromo-4,6-difluoro-phenyl)carbamate has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Medicinal Chemistry: The compound can be used in the development of novel drugs and therapeutic agents, especially those targeting specific enzymes or receptors.
Material Science: It can be utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can be used in biochemical assays to study enzyme activity or protein-ligand interactions.
Wirkmechanismus
The mechanism of action of tert-Butyl N-(2-bromo-4,6-difluoro-phenyl)carbamate primarily involves its role as a protecting group in organic synthesis. The tert-butoxycarbonyl group protects the amine functionality from unwanted reactions, allowing selective transformations to occur on other parts of the molecule. Upon completion of the desired reactions, the tert-butoxycarbonyl group can be removed under acidic conditions to regenerate the free amine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(tert-Butoxycarbonyl)sulfamoyl chloride: This compound also contains a tert-butoxycarbonyl protecting group and is used in organic synthesis for the protection of amine functionalities.
N-(tert-Butoxycarbonyl)-2-bromoaniline: Similar to tert-Butyl N-(2-bromo-4,6-difluoro-phenyl)carbamate but lacks the fluorine substituents on the aromatic ring.
Uniqueness
This compound is unique due to the presence of both bromine and fluorine substituents on the aromatic ring, which can impart specific electronic and steric properties to the compound. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
tert-butyl N-(2-bromo-4,6-difluorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF2NO2/c1-11(2,3)17-10(16)15-9-7(12)4-6(13)5-8(9)14/h4-5H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMHLCZOGUHSIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1Br)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
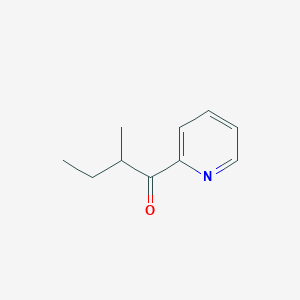
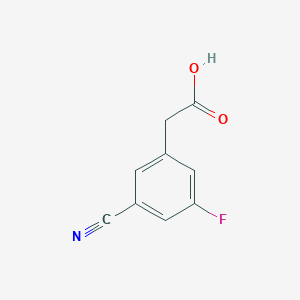
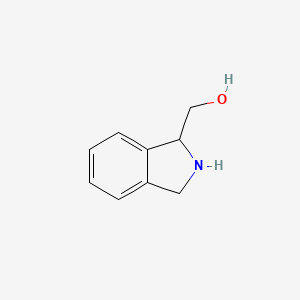
![3-[(2-Methylcyclopentyl)amino]benzonitrile](/img/structure/B7938895.png)
![[Methyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid](/img/structure/B7938906.png)

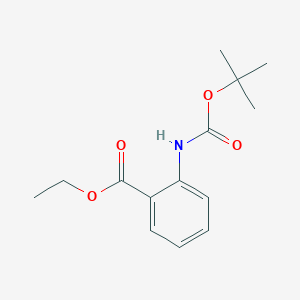
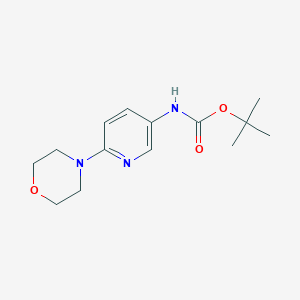
![tert-butyl N-[2-methyl-3-(methylcarbamoyl)phenyl]carbamate](/img/structure/B7938927.png)

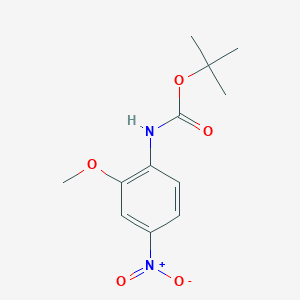
![Tert-butyl (3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamate](/img/structure/B7938940.png)


